molecular formula C10H8O3 B2770892 (S)-3-Phenyldihydrofuran-2,5-dione CAS No. 116668-56-5

(S)-3-Phenyldihydrofuran-2,5-dione

Cat. No.: B2770892
CAS No.: 116668-56-5
M. Wt: 176.171
InChI Key: HDFKMLFDDYWABF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Phenyldihydrofuran-2,5-dione is an organic compound characterized by a furan ring fused with a phenyl group and a dione functionality. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Classical Synthesis: One common method involves the cyclization of phenyl-substituted dicarboxylic acids under acidic conditions. This reaction typically requires a strong acid like sulfuric acid to facilitate the cyclization process.

    Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the formation of the (S)-enantiomer. This method often involves the use of chiral ligands in metal-catalyzed reactions.

Industrial Production Methods

Industrial production of (S)-3-Phenyldihydrofuran-2,5-dione often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-3-Phenyldihydrofuran-2,5-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of diols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-3-Phenyldihydrofuran-2,5-dione serves as a versatile intermediate for the construction of complex molecules

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving furan derivatives. Its reactivity and stability make it an ideal substrate for investigating enzyme mechanisms and kinetics.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a key component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (S)-3-Phenyldihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is largely influenced by the electronic properties of the furan ring and the phenyl group, which facilitate its binding to active sites and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyldihydrofuran-2,5-dione: Lacks the (S)-configuration, leading to different stereochemical properties.

    3-Methyl-3-phenyldihydrofuran-2,5-dione: Contains a methyl group, altering its reactivity and physical properties.

    3-Phenylfuran-2,5-dione: Lacks the dihydro functionality, resulting in different chemical behavior.

Uniqueness

(S)-3-Phenyldihydrofuran-2,5-dione is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its analogs. This stereochemical specificity is crucial in applications requiring precise molecular recognition and binding.

By understanding the detailed properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial advancements.

Properties

IUPAC Name

(3S)-3-phenyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFKMLFDDYWABF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)OC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phenylsuccinic acid (20.0 g, 0.10 mol), acetyl chloride, and 200 mL of toluene was stirred at reflux for 5.5 hours, removing H2O azeotropically during the reaction. After cooling to room temperature, toluene was evaporated in vacuo, and the residue was crystallized from ether to obtain 12.2 g of phenyl succinic anhydride as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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